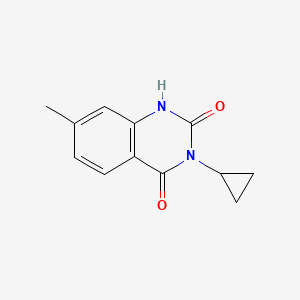
1-Morpholino-2-(3-((4-(Trifluormethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound with a unique structure that includes a morpholine ring, an indole moiety, and a trifluoromethyl group
Wissenschaftliche Forschungsanwendungen
1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Morpholine Ring Formation: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Wirkmechanismus
The mechanism of action of 1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone can be compared with other similar compounds, such as:
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone: This compound has a similar structure but with a piperazine ring instead of an indole moiety.
1-morpholino-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone: This compound lacks the trifluoromethyl group, which may affect its chemical and biological properties.
The uniqueness of 1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-[3-[[4-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c23-22(24,25)17-7-5-16(6-8-17)15-32(29,30)20-13-27(19-4-2-1-3-18(19)20)14-21(28)26-9-11-31-12-10-26/h1-8,13H,9-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIMRYKOKQSDPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)
![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)


![2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2364758.png)


![N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2364765.png)

